3-(1-(2-bromobenzoyl)piperidin-4-yl)-4-ethyl-1-(2-methoxyethyl)-1H-1,2,4-triazol-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3-(1-(2-bromobenzoyl)piperidin-4-yl)-4-ethyl-1-(2-methoxyethyl)-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C19H25BrN4O3 and its molecular weight is 437.338. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 3-(1-(2-bromobenzoyl)piperidin-4-yl)-4-ethyl-1-(2-methoxyethyl)-1H-1,2,4-triazol-5(4H)-one is a novel synthetic derivative that has garnered attention for its potential biological activities. This article explores the compound's biological properties, including its pharmacological effects, structure-activity relationships (SAR), and results from various biological assays.
Chemical Structure and Synthesis
The compound features a complex structure combining a piperidine moiety with a triazole ring, which is known for its diverse biological activities. The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key steps often include:
- Formation of the Piperidine Derivative : The piperidine ring is synthesized through cyclization reactions involving appropriate amines and carbonyl compounds.
- Triazole Ring Formation : The triazole moiety is introduced via cyclo-condensation reactions, which can be facilitated by various coupling agents.
- Bromobenzoyl Substitution : The introduction of the bromobenzoyl group enhances the compound's lipophilicity and may improve its interaction with biological targets.
Antimicrobial Activity
Recent studies have reported that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance, similar compounds have shown activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The specific biological activity of our compound against these pathogens remains to be fully elucidated but is anticipated based on structural similarities.
Anticancer Properties
Triazole derivatives are also noted for their anticancer activities. Research indicates that modifications to the triazole ring can influence cytotoxicity against cancer cell lines . Preliminary in vitro assays should be conducted to assess the effectiveness of this compound against specific cancer types.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor is another area of interest. Triazoles have been linked to inhibition of various enzymes, including acetylcholinesterase (AChE) and urease . Investigating the inhibitory effects on these enzymes could provide insights into its therapeutic applications.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key factors influencing activity include:
- Substituent Effects : The presence of the bromobenzoyl group may enhance binding affinity to target receptors.
- Ring Modifications : Variations in the triazole or piperidine rings can significantly alter pharmacokinetic properties and biological efficacy.
A comparative analysis with similar compounds can help identify optimal modifications for enhanced activity.
Study 1: Antimicrobial Evaluation
In a recent study, a series of triazole derivatives were tested for their antimicrobial efficacy. Compounds were evaluated using standard disk diffusion methods against several bacterial strains. Results indicated that certain structural modifications led to increased potency, suggesting that our compound may exhibit similar trends .
Study 2: Anticancer Screening
A separate investigation focused on triazole-based compounds' anticancer properties against HeLa and MCF-7 cell lines. The study found that specific substitutions on the triazole ring significantly improved cytotoxicity, highlighting the importance of structural optimization in drug design .
Eigenschaften
IUPAC Name |
5-[1-(2-bromobenzoyl)piperidin-4-yl]-4-ethyl-2-(2-methoxyethyl)-1,2,4-triazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25BrN4O3/c1-3-23-17(21-24(19(23)26)12-13-27-2)14-8-10-22(11-9-14)18(25)15-6-4-5-7-16(15)20/h4-7,14H,3,8-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONJZLUJOQJQREA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN(C1=O)CCOC)C2CCN(CC2)C(=O)C3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25BrN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.